molecular formula C9H11NO2 B095462 Methyl 4-(aminomethyl)benzoate CAS No. 18469-52-8

Methyl 4-(aminomethyl)benzoate

Cat. No. B095462
CAS RN: 18469-52-8
M. Wt: 165.19 g/mol
InChI Key: AQBJGAUQEJFPKZ-UHFFFAOYSA-N
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Patent
US07923579B2

Procedure details

4-aminomethyl benzoic acid (6.69 g, 44.09 mmol) was dissolved methanol (200 mL). SOCl2 (12 mL) was added via syringe. The mixture was stirred at 70° C. for 3.5 h. After cooling, the reaction mixture was evaporated and the crude product was dissolved in CH2Cl2 (500 mL). The organic layer was washed with aqueous K2CO3 10% (300 mL), dried with MgSO4, filtered and evaporated. Methyl 4-(aminomethyl)benzoate was obtained (5.78 g, 79%) as a white solid.
Quantity
6.69 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1.O=S(Cl)Cl.[CH3:16]O>>[NH2:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]([C:7]([O:9][CH3:16])=[O:8])=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
6.69 g
Type
reactant
Smiles
NCC1=CC=C(C(=O)O)C=C1
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 70° C. for 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the crude product was dissolved in CH2Cl2 (500 mL)
WASH
Type
WASH
Details
The organic layer was washed with aqueous K2CO3 10% (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
NCC1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.